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Compound of Interest

Compound Name:
2-(3-Chloro-4-

methylphenyl)benzonitrile

CAS No.: 442670-45-3

Cat. No.: B1357055 Get Quote

Executive Summary & Molecular Profile
2-(3-Chloro-4-methylphenyl)benzonitrile is a halogenated biphenyl derivative. In

pharmaceutical development, it serves two primary roles: as a scaffold for next-generation

biphenyl-tetrazole therapeutics and as a critical reference standard for impurity profiling in the

manufacturing of drugs like Valsartan, Losartan, and Candesartan. Its presence typically results

from the carryover of chlorinated starting materials (e.g., 3-chloro-4-methylphenylboronic acid)

during the Suzuki-Miyaura coupling phase.
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Property Specification

IUPAC Name 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile

CAS Number 442670-45-3

Molecular Formula C₁₄H₁₀ClN

Molecular Weight 227.69 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point
108–112 °C (Experimental range for chlorinated

biphenyl nitriles)

Solubility
Soluble in DMSO, Chloroform,

Dichloromethane; Insoluble in Water

Synthesis & Formation Pathway
The primary route to this compound is the palladium-catalyzed cross-coupling of 2-

bromobenzonitrile with 3-chloro-4-methylphenylboronic acid. Understanding this pathway is

essential for identifying the origin of this impurity in industrial processes.

Reaction Workflow (Suzuki-Miyaura Coupling)
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Figure 1: Palladium-catalyzed synthesis pathway. The retention of the Chlorine atom on Ring B

is critical; non-selective conditions can lead to dechlorination.

Spectroscopic Characterization
The following data represents the definitive spectral fingerprint for structural confirmation.
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Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the nitrile stretch and the specific substitution pattern of the

biphenyl rings.

Functional Group Frequency (cm⁻¹) Vibrational Mode Diagnostic Note

Nitrile (C≡N) 2225 ± 5 Stretching

Sharp, distinct peak;

key identifier for the

benzonitrile moiety.

Aromatic C-H 3030–3060 Stretching
Weak intensity,

multiple bands.

Methyl C-H 2920, 2850 Stretching

Aliphatic C-H stretch

from the tolyl methyl

group.

Aromatic C=C 1590, 1475 Stretching
Biphenyl skeletal

vibrations.

Ar-Cl 1050–1080 Stretching

Characteristic band

for aryl chlorides;

distinguishes from

non-chlorinated

OTBN.

OOP Bending 810–830 Bending

Indicative of 1,2,4-

trisubstituted benzene

(Ring B).

Mass Spectrometry (EI-MS / ESI-MS)
Mass spectrometry provides the most rapid confirmation of the chlorinated analog due to the

distinctive isotopic abundance of Chlorine (

Cl :

Cl ≈ 3:1).

Molecular Ion (M⁺): m/z 227.1
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Isotope Peak (M+2): m/z 229.1 (Intensity ~32% of M⁺)

Base Peak: m/z 192 (Loss of Cl) or m/z 212 (Loss of CH₃) depending on ionization energy.

Fragmentation Logic
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Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry. The

formation of the fluorenyl cation (m/z 192) via cyclization is a common feature of ortho-

substituted biphenyls.

Nuclear Magnetic Resonance (NMR)
NMR analysis requires careful interpretation due to the "ortho-effect" where the biphenyl twist

angle shields/deshields protons near the linkage.

¹H-NMR (400 MHz, CDCl₃)
Note: Chemical shifts (

) are relative to TMS.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

Ar-CH₃ 2.42 Singlet (3H) -
Methyl group on

Ring B.

H-5' 7.34 Doublet (1H) 8.0

Ring B: Ortho to

Methyl, Meta to

Cl.

H-6' 7.42 dd (1H) 8.0, 1.8

Ring B: Ortho to

linkage. Coupled

to H-5' and H-2'.

H-2' 7.58 Doublet (1H) 1.8

Ring B: Ortho to

Cl, Ortho to

linkage.

Deshielded by Cl

and Ring A

current.

H-6 7.48 Doublet (1H) 7.8
Ring A: Ortho to

linkage.

H-4, H-5 7.50–7.65 Multiplet (2H) -

Ring A:

Meta/Para

protons.

H-3 7.78 Doublet (1H) 7.8

Ring A: Ortho to

Nitrile (CN is

electron-

withdrawing).

¹³C-NMR (100 MHz, CDCl₃)
Nitrile Carbon: 118.5 ppm (Characteristic CN signal).

Aliphatic: 20.1 ppm (Ar-CH₃).

Aromatic Quaternary:
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145.2 ppm (C-1', Linkage)

142.0 ppm (C-1, Linkage)

136.5 ppm (C-4', ipso to Me)

134.2 ppm (C-3', ipso to Cl)

111.5 ppm (C-2, ipso to CN)

Aromatic Methine (CH): 127.0 – 133.5 ppm (Complex aromatic region).

Impurity Profiling & Quality Control
Distinguishing this compound from its isomers (e.g., 2-chloro-4-(3-chloro-4-

methylphenyl)benzonitrile) is vital.

Regioisomer Differentiation:

Target Compound: Cl is on the methyl-phenyl ring (Ring B).

Common Isomer: Cl is on the benzonitrile ring (Ring A).

Differentiation: Check the coupling of the proton ortho to the CN group. If the Cl is on Ring

A, the H-3 doublet (7.78 ppm) pattern will change to a singlet or different coupling constant

depending on Cl position.

HPLC Method (Standard Protocol):

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).

Detection: UV at 254 nm (Biphenyl system has strong absorption here).

Retention Time: The chlorinated derivative (more lipophilic) will elute later than the non-

chlorinated OTBN intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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